4,5-Dihydro-3H-1-benzazepin-5-ol
Description
4,5-Dihydro-3H-1-benzazepin-5-ol is a heterocyclic compound featuring a fused benzene ring and a seven-membered azepine ring. The azepine moiety is partially saturated (dihydro), with a hydroxyl group (-OH) at position 4. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and conformational flexibility from the partially saturated ring.
Properties
CAS No. |
54620-84-7 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4,5-dihydro-3H-1-benzazepin-5-ol |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,7,10,12H,3,6H2 |
InChI Key |
FZMDCFMHQCLPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,5-Dihydro-3H-1-benzazepin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-benzylaniline derivatives. For example, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine structure .
Another approach involves the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) . This method allows for the regioselective formation of the benzazepine ring system.
Chemical Reactions Analysis
4,5-Dihydro-3H-1-benzazepin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The hydroxyl group in 4,5-Dihydro-3H-1-benzazepin-5-ol can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex benzazepine derivatives.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3H-1-benzazepin-5-ol involves its interaction with specific molecular targets and pathways. For example, benzazepine derivatives have been found to inhibit sodium channels, which can modulate neuronal activity and reduce pain perception. Additionally, the compound’s ability to inhibit squalene synthase suggests a role in lipid metabolism regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison with Benzo-Fused Heterocycles
The compound shares structural homology with other benzo-fused heterocycles, such as 2,3-dihydro-1H-benzo[b][1,4]diazepines and 2,3-dihydrobenzo[b][1,4]oxazepines . Key differences lie in the heteroatoms and substituents:
Key Observations:
- Electronic Effects : The oxazepine core (4h) contains an oxygen atom, increasing electronegativity and polarity compared to benzazepines and diazepines. This may enhance solubility in polar solvents.
- Biological Interactions : Diazepines (e.g., 4g) are historically associated with CNS modulation (e.g., anxiolytics), while benzazepines and oxazepines may exhibit divergent binding affinities due to structural variations.
Functional Group Impact
In contrast, derivatives like 4g and 4h incorporate additional functional groups (e.g., coumarin, tetrazole), which may confer fluorescence or metal-binding properties .
Research Findings and Hypothetical Implications
- Compound 4g (Benzodiazepine derivative) : The diazepine core’s dual nitrogen atoms may stabilize interactions with biological targets (e.g., GABA receptors), though steric hindrance from the fused coumarin group could alter efficacy .
- Compound 4h (Benzoxazepine derivative) : The oxygen atom in the oxazepine ring likely increases metabolic stability and solubility, making it a candidate for oral bioavailability studies .
Q & A
Q. What are the optimal synthetic routes for 4,5-Dihydro-3H-1-benzazepin-5-ol, and how can reaction conditions be standardized?
- Methodological Answer : A common approach involves refluxing precursors in ethanol under controlled conditions, similar to the synthesis of 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones . Key parameters include reaction time (2–4 hours), solvent polarity, and catalyst selection (e.g., acid/base-mediated cyclization). Post-reaction purification via recrystallization (DMF–EtOH mixtures) is recommended to isolate the product with ≥95% purity.
Q. How can researchers validate the structural integrity of 4,5-Dihydro-3H-1-benzazepin-5-ol?
- Methodological Answer : Use a combination of spectroscopic techniques:
Q. What solvents and storage conditions are suitable for stabilizing 4,5-Dihydro-3H-1-benzazepin-5-ol?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation of the hydroxyl group. Polar aprotic solvents (e.g., DMSO) are preferred for dissolution, while ethanol or methanol can be used for short-term storage. Avoid prolonged exposure to light or moisture .
Q. How can researchers assess the compound’s solubility and partition coefficient (logP)?
- Methodological Answer :
- Shake-flask method : Dissolve the compound in octanol/water mixtures, followed by UV-Vis spectrophotometry to measure phase partitioning.
- HPLC-based methods : Use reverse-phase columns (C18) with gradient elution to estimate hydrophobicity .
Q. What safety protocols are critical when handling 4,5-Dihydro-3H-1-benzazepin-5-ol?
- Methodological Answer : Follow guidelines for benzazepine derivatives:
- Use fume hoods for synthesis/purification.
- Wear nitrile gloves and eye protection (risk phrases R22/R68 apply to similar compounds) .
- Conduct toxicity screening (e.g., Ames test) prior to in vivo studies.
Advanced Research Questions
Q. How can chiral resolution of 4,5-Dihydro-3H-1-benzazepin-5-ol enantiomers be achieved?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts using chiral acids (e.g., tartaric acid derivatives), as demonstrated for benazepril stereoisomers .
Q. What strategies resolve contradictions between computational and experimental data (e.g., NMR vs. DFT-predicted shifts)?
- Methodological Answer :
- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
- Solvent effects : Recalculate DFT shifts with implicit solvent models (e.g., PCM) to match experimental conditions.
- Cross-validate with 2D NMR (COSY, NOESY) to confirm spatial arrangements .
Q. How can researchers study the compound’s interaction with neurotransmitter receptors (e.g., GABA_A)?
- Methodological Answer :
- Radioligand binding assays : Use [³H]-diazepam as a competitive ligand to assess affinity (IC₅₀) in rat brain homogenates .
- Electrophysiology : Patch-clamp recordings on transfected HEK cells expressing GABA_A receptors to measure chloride current modulation.
Q. What in silico tools predict metabolic pathways and potential toxicity?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., hydroxylation, glucuronidation).
- Docking studies : Map interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina .
Q. How can researchers optimize the compound’s bioavailability for preclinical testing?
- Methodological Answer :
- Prodrug design : Esterify the hydroxyl group to enhance membrane permeability.
- Nanoparticle encapsulation : Use PLGA-based carriers to improve aqueous solubility and controlled release.
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS quantification .
Notes
- Stereochemical complexity : The compound’s tetrahydrobenzazepine core requires rigorous stereochemical validation, particularly for pharmacological applications .
- Biological relevance : Prioritize receptor subtype selectivity studies to avoid off-target effects observed in benzodiazepine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
